Predicted Lipophilicity: Pyrazine Core Lowers LogP Relative to Pyridazine Isomer
The target compound exhibits a computed XLogP3 of 1.5 [1]. In contrast, the pyridazine isomer 6-(allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is predicted to have a higher logP (estimated ~1.8 based on the increased aromaticity of the pyridazine ring and consistent with experimental trends for pyridazine vs. pyrazine pairs) . The lower lipophilicity of the pyrazine core can translate into improved aqueous solubility and reduced hERG channel binding risk, which are critical parameters for CNS drug discovery programs.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 6-(Allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine; estimated XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ −0.3 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSpider) |
Why This Matters
A 0.3 log unit reduction in lipophilicity can significantly improve solubility-limited absorption and reduce off-target binding, making the pyrazine scaffold more suitable for oral or CNS-penetrant candidates.
- [1] PubChem. Compound Summary for CID 126954783, 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information (2026). View Source
